6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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Overview
Description
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that features both an imidazole ring and a tetrahydroisoquinoline moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The tetrahydroisoquinoline structure is a partially saturated isoquinoline, which is also found in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods may involve the use of homogeneous catalysts and hazardous chemicals, which can increase the cost of production .
Chemical Reactions Analysis
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the hydrogenation of imidazole derivatives can be achieved using palladium or nickel catalysts under high pressure and temperature conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and antifungal properties . Additionally, the tetrahydroisoquinoline moiety is found in various natural products with pharmacological activities.
Comparison with Similar Compounds
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole ring structure but differ in their additional functional groups and overall molecular structure. The presence of the tetrahydroisoquinoline moiety in this compound makes it unique compared to other imidazole derivatives. Similar compounds include imidazo[1,2-a]pyridine analogues, which also exhibit a range of biological activities .
Properties
IUPAC Name |
6-(1H-imidazol-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c1-2-12(17-9-13-15-5-6-16-13)7-10-3-4-14-8-11(1)10;;/h1-2,5-7,14H,3-4,8-9H2,(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJESXNPBVUPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=NC=CN3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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